4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol
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Overview
Description
4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol is a synthetic organic compound belonging to the class of 1,3,5-triazine-2,4-diamines. These compounds are characterized by a triazine ring substituted with amine groups.
Preparation Methods
The synthesis of 4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol involves several steps:
Formation of the triazine ring: This can be achieved by reacting appropriate precursors such as hydrazine hydrate, aminoguanidine bicarbonate, and formic acid under controlled conditions.
Substitution reactions: The triazine ring is then substituted with the furan and phenol groups through nucleophilic substitution reactions.
Deuteration: The incorporation of deuterium atoms is typically done using deuterated reagents or solvents during the synthesis process.
Chemical Reactions Analysis
4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for studying biological pathways and interactions due to its ability to bind to specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol involves its interaction with adenosine receptors. It acts as an inhibitor of adenosine receptor A1, A2a, and A2b, thereby modulating various physiological responses such as neurotransmission, vasodilation, and immune responses .
Comparison with Similar Compounds
Similar compounds include other 1,3,5-triazine-2,4-diamines and triazolo[1,5-a][1,3,5]triazin derivatives. Compared to these compounds, 4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol is unique due to its deuterium incorporation, which can enhance its stability and alter its pharmacokinetic properties .
Similar Compounds
Properties
Molecular Formula |
C16H15N7O2 |
---|---|
Molecular Weight |
344.38 g/mol |
IUPAC Name |
4-[2-[[7-amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol |
InChI |
InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22)/i1D,2D,3D,4D,5D,6D,9D |
InChI Key |
PWTBZOIUWZOPFT-CTHZQNSYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCNC2=NC3=NC(=NN3C(=N2)N)C4=C(C(=C(O4)[2H])[2H])[2H])[2H])[2H])O)[2H] |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
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